N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide
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Overview
Description
N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with a benzyl group, a cyanomethyl group, and a pyrazin-2-ylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzamide core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be employed as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its ability to interact with specific molecular targets can provide insights into biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity may be harnessed to create drugs with novel mechanisms of action.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-N-(cyanomethyl)carbamate
N-Benzyl-N-(cyanomethyl)amide
N-Benzyl-N-(cyanomethyl)benzamide
Uniqueness: N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIQXYLAGNLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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